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Compound of Interest

Compound Name: 6-Hydroxyhexanamide

Cat. No.: B1338199 Get Quote

Introduction

6-Hydroxyhexanamide is a bifunctional organic molecule containing both a hydroxyl and an

amide functional group. This unique structure makes it a valuable monomer for the synthesis of

poly(ester-amide)s and other polymers. A thorough understanding of its spectroscopic

properties is essential for its identification, purity assessment, and structural elucidation in

various research and development settings. This technical guide provides a comprehensive

overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) data for 6-hydroxyhexanamide. Due to the limited availability of published

experimental spectra for this specific compound, this guide leverages predicted data and

comparative analysis with structurally similar molecules, namely hexanamide and 6-

hydroxyhexanoic acid.

Predicted and Comparative Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 6-hydroxyhexanamide
and the experimental data for the analogous compounds, hexanamide and 6-hydroxyhexanoic

acid. This allows for a detailed comparison and aids in the interpretation of the expected

spectra.

Table 1: Predicted ¹H NMR Data for 6-Hydroxyhexanamide and Experimental Data for

Analogous Compounds
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Compound
Proton

Assignment

Predicted/Exper

imental

Chemical Shift

(δ, ppm)

Multiplicity Integration

6-

Hydroxyhexana

mide

H-2 (-CH₂-C=O) ~2.2 Triplet 2H

H-3, H-4, H-5 (-

CH₂-)
~1.3 - 1.7 Multiplet 6H

H-6 (-CH₂-OH) ~3.6 Triplet 2H

-OH Variable Singlet (broad) 1H

-NH₂ ~5.5 - 7.5 Singlet (broad) 2H

Hexanamide H-2 (-CH₂-C=O) 2.20 Triplet 2H

H-3, H-4, H-5 (-

CH₂-)
1.33 - 1.63 Multiplet 6H

H-6 (-CH₃) 0.91 Triplet 3H

-NH₂ 5.9, 6.3 Singlet (broad) 2H

6-

Hydroxyhexanoic

Acid

H-2 (-CH₂-

COOH)
2.22 Triplet 2H

H-3, H-4, H-5 (-

CH₂-)
1.25 - 1.58 Multiplet 6H

H-6 (-CH₂-OH) 3.53 Triplet 2H

-OH (hydroxyl) Variable Singlet (broad) 1H

-OH (carboxyl) ~12.0 Singlet (broad) 1H

Table 2: Predicted ¹³C NMR Data for 6-Hydroxyhexanamide and Experimental Data for

Analogous Compounds
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Compound Carbon Assignment
Predicted/Experimental

Chemical Shift (δ, ppm)

6-Hydroxyhexanamide C-1 (C=O) ~175

C-2 ~36

C-3 ~25

C-4 ~26

C-5 ~32

C-6 (-CH₂-OH) ~62

Hexanamide C-1 (C=O) 176.2

C-2 36.1

C-3 25.3

C-4 31.2

C-5 22.3

C-6 (-CH₃) 13.9

6-Hydroxyhexanoic Acid C-1 (C=O) 177.6

C-2 33.9

C-3 24.5

C-4 25.4

C-5 32.2

C-6 (-CH₂-OH) 62.4

Table 3: Key IR Absorption Bands for 6-Hydroxyhexanamide and Analogous Compounds
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Compound
Functional

Group

Vibrational

Mode

Expected/Obser

ved Frequency

(cm⁻¹)

Intensity

6-

Hydroxyhexana

mide

O-H (alcohol) Stretching 3400-3200 Strong, Broad

N-H (amide) Stretching
~3350 and

~3180

Medium (two

bands)

C-H (alkane) Stretching 2950-2850 Medium-Strong

C=O (amide I) Stretching ~1640 Strong

N-H (amide II) Bending ~1620 Medium

C-O (alcohol) Stretching ~1050 Medium-Strong

Hexanamide N-H (amide) Stretching 3360, 3180
Medium (two

bands)

C-H (alkane) Stretching
2955, 2932,

2871
Medium-Strong

C=O (amide I) Stretching 1655 Strong

N-H (amide II) Bending 1628 Medium

6-

Hydroxyhexanoic

Acid

O-H (carboxylic

acid)
Stretching 3300-2500

Strong, Very

Broad

C-H (alkane) Stretching 2940-2860 Medium

C=O (carboxylic

acid)
Stretching ~1710 Strong

C-O (alcohol) Stretching ~1060 Medium

Table 4: Predicted Mass Spectrometry Data for 6-Hydroxyhexanamide
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m/z Ion Notes

131 [M]⁺ Molecular ion (if observed)

114 [M-NH₃]⁺ Loss of ammonia

113 [M-H₂O]⁺ Loss of water

59 [C₂H₅NO]⁺
McLafferty rearrangement

product

44 [CONH₂]⁺ Alpha-cleavage product

Experimental Protocols
Detailed experimental protocols for acquiring spectroscopic data for a small organic molecule

like 6-hydroxyhexanamide are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:

For ¹H NMR, dissolve 5-25 mg of 6-hydroxyhexanamide in approximately 0.6-0.7 mL of a

deuterated solvent.

For ¹³C NMR, a more concentrated sample of 50-100 mg is recommended.

Common deuterated solvents include chloroform-d (CDCl₃), dimethyl sulfoxide-d₆ (DMSO-

d₆), and deuterium oxide (D₂O). The choice of solvent can affect the chemical shifts of

exchangeable protons (-OH, -NH₂).

Transfer the solution to a 5 mm NMR tube.

Instrument Parameters (General):

Spectrometer: A 300-600 MHz NMR spectrometer is typically sufficient.

¹H NMR:

Pulse sequence: Standard single-pulse sequence.
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Number of scans: 8-16 scans.

Relaxation delay: 1-5 seconds.

Acquisition time: 2-4 seconds.

¹³C NMR:

Pulse sequence: Proton-decoupled single-pulse sequence.

Number of scans: 1024 or more, depending on the sample concentration.

Relaxation delay: 2-5 seconds.

Infrared (IR) Spectroscopy
Sample Preparation:

Neat Solid (ATR): Place a small amount of the solid sample directly on the diamond crystal

of an Attenuated Total Reflectance (ATR) accessory. This is often the simplest method.

KBr Pellet: Grind 1-2 mg of the sample with ~100 mg of dry potassium bromide (KBr).

Press the mixture into a thin, transparent pellet using a hydraulic press.

Thin Film: If the sample is a low-melting solid or can be dissolved in a volatile solvent, a

thin film can be cast onto a salt plate (e.g., NaCl).

Instrument Parameters (General):

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer is standard.

Spectral Range: Typically 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹ is generally sufficient.

Number of Scans: 16-32 scans are averaged to improve the signal-to-noise ratio.

Mass Spectrometry (MS)
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Sample Introduction and Ionization:

Electron Ionization (EI): The sample is typically introduced via a direct insertion probe or

after separation by Gas Chromatography (GC-MS). EI is a hard ionization technique that

often leads to extensive fragmentation.

Electrospray Ionization (ESI): The sample is dissolved in a suitable solvent (e.g.,

methanol, acetonitrile, water) and infused into the mass spectrometer. ESI is a soft

ionization technique that often preserves the molecular ion.

Instrument Parameters (General):

Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap analyzers are common.

EI-MS:

Ionization energy: Typically 70 eV.

Mass range: Scan from m/z 40 to 200.

ESI-MS:

Mode: Positive or negative ion mode. For 6-hydroxyhexanamide, positive mode

([M+H]⁺, [M+Na]⁺) is likely to be more informative.

Solvent flow rate: 5-20 µL/min.

Capillary voltage: 3-5 kV.

Mandatory Visualizations
Caption: Workflow for the spectroscopic analysis of 6-hydroxyhexanamide.

Caption: Logical relationship between functional groups and spectroscopic signatures.

To cite this document: BenchChem. [Spectroscopic Characterization of 6-
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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